Cas no 1028459-57-5 ((1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride)
(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
- (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
-
- Inchi: 1S/C11H15NO3.ClH/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9;/h2-3,6-7,11,13H,4-5,12H2,1H3;1H/t7-,11-;/m0./s1
- InChI Key: UVNBSBWSZFZCKE-WJRQTEJMSA-N
- SMILES: Cl.O1CCOC2C=CC(=CC1=2)[C@H]([C@H](C)N)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 212
- Topological Polar Surface Area: 64.7
(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM389537-1g |
(1R,2S)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride |
1028459-57-5 | 95%+ | 1g |
$1777 | 2023-11-26 |
(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
Comprehensive Analysis of (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride (CAS No. 1028459-57-5)
The compound (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride (CAS No. 1028459-57-5) is a chiral amino alcohol derivative with significant potential in pharmaceutical research and development. Its unique structure, featuring a dihydrobenzo[b][1,4]dioxin moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers and chemists frequently search for this compound due to its relevance in asymmetric synthesis, medicinal chemistry, and drug discovery. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental applications.
In recent years, the demand for chiral building blocks like (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride has surged, driven by advancements in precision medicine and targeted drug delivery. This compound's stereospecificity is particularly appealing for designing enzyme inhibitors and receptor modulators. Its CAS No. 1028459-57-5 is often queried in scientific databases, reflecting its growing importance in high-throughput screening and lead optimization studies. Additionally, its benzo[b][1,4]dioxin core is a key structural motif in neuroactive and cardiovascular agents, aligning with current trends in CNS drug development.
The synthesis of (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves stereoselective reduction and amine protection-deprotection strategies. Its enantiomeric purity is critical for applications in pharmacology and toxicology, where even minor impurities can affect biological activity. Researchers often explore its structure-activity relationships (SAR) to optimize binding affinity and selectivity for specific targets. The compound's hydrochloride salt form also facilitates crystallization and formulation, addressing common challenges in preclinical development.
From an industrial perspective, CAS No. 1028459-57-5 is gaining traction in contract research organizations (CROs) and custom synthesis services. Its versatility extends to peptide mimetics and small-molecule probes, making it a sought-after reagent in chemical biology. The rise of AI-driven drug design has further amplified interest in this compound, as computational models prioritize scaffold diversity and chiral centers. Moreover, its compatibility with green chemistry principles aligns with the pharmaceutical industry's shift toward sustainable synthesis methods.
In conclusion, (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride (CAS No. 1028459-57-5) represents a multifaceted tool for modern drug discovery. Its chirality, structural complexity, and pharmacological relevance position it at the forefront of innovative therapeutics. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing personalized medicine.
1028459-57-5 ((1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)